

Application Notes and Protocols for Continuous Enzyme Assay with DABCYL-SEVNLDAEF-EDANS

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Compound of Interest

Compound Name: DABCYL-SEVNLDAEF-EDANS

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Introduction

This document provides a comprehensive guide for utilizing the fluorogenic substrate **DABCYL-SEVNLDAEF-EDANS** in a continuous enzyme assay. This substrate is specifically designed for the sensitive and continuous measurement of the activity of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key aspartyl protease involved in the pathogenesis of Alzheimer's disease.^{[1][2]} The assay is based on the principle of Förster Resonance Energy Transfer (FRET), offering a robust and high-throughput method for screening BACE1 inhibitors and conducting detailed kinetic studies.

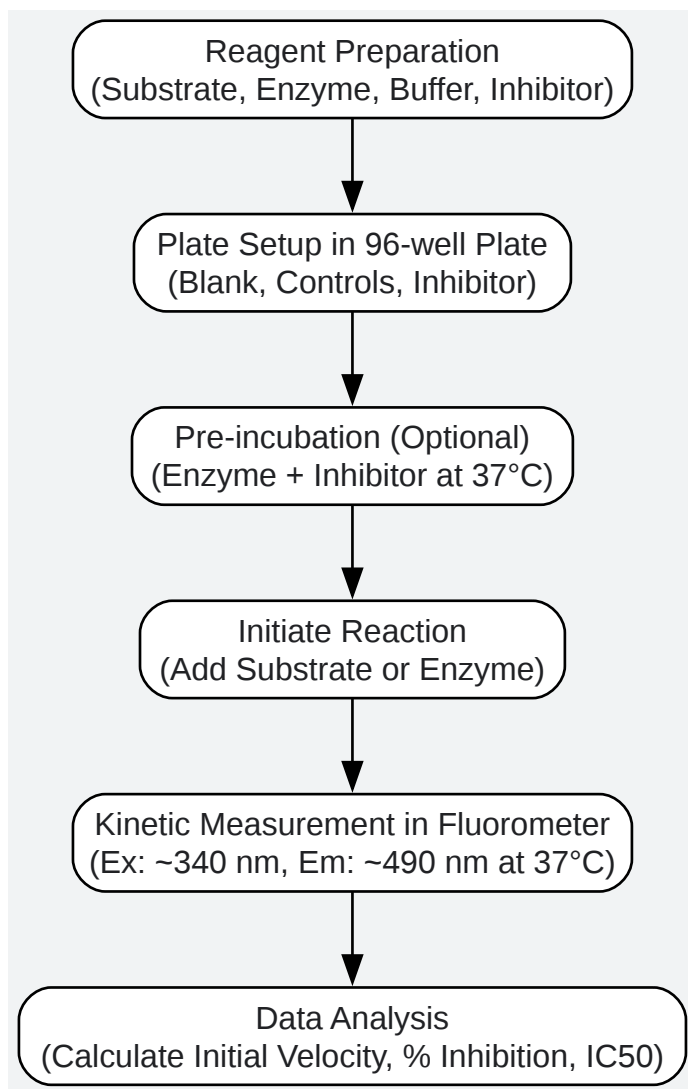
The peptide sequence SEVNLDAEF is derived from the "Swedish" mutant of the amyloid precursor protein (APP), which is a well-characterized cleavage site for BACE1.^[1] The peptide is flanked by two chromophores: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), a fluorescent donor, and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), a non-fluorescent quencher.^{[3][4][5][6]}

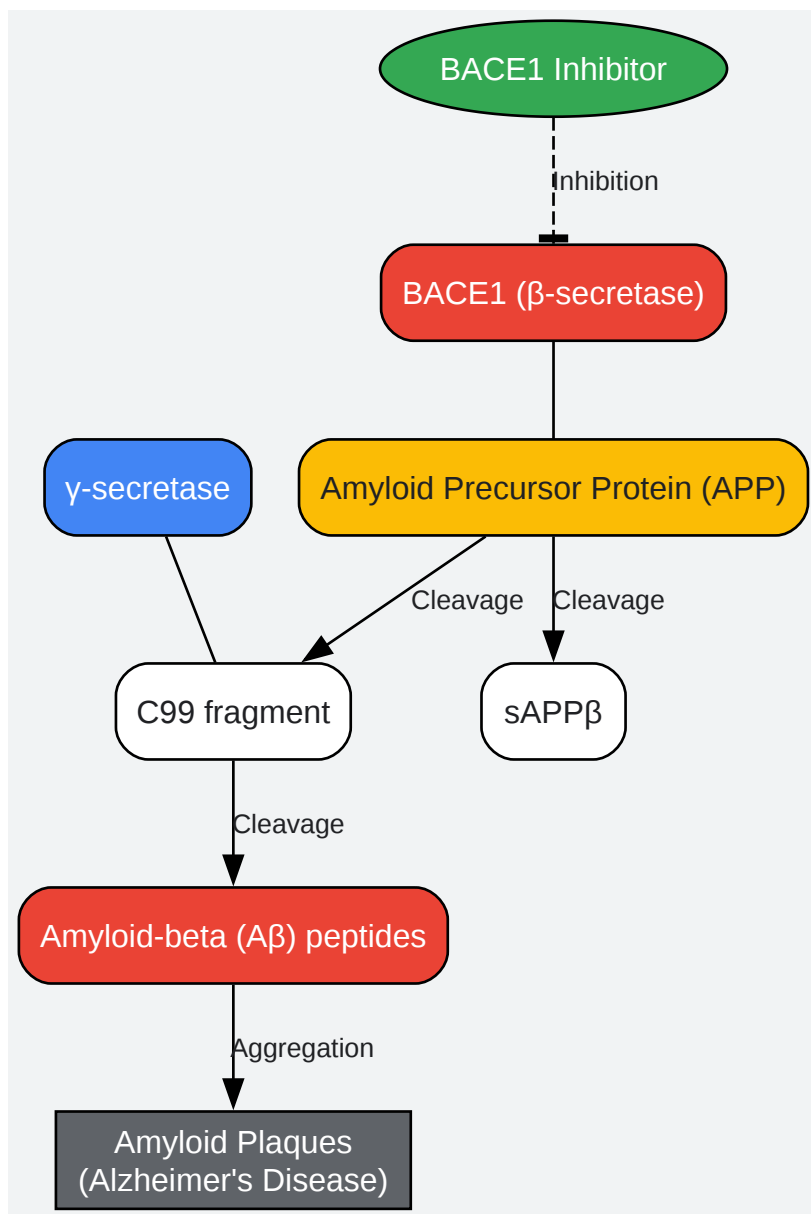
Principle of the Assay

The continuous BACE1 assay using the **DABCYL-SEVNLDAEF-EDANS** substrate operates on the principle of FRET.^{[3][7]} In the intact substrate, the close proximity of the EDANS

fluorophore and the DABCYL quencher allows for the non-radiative transfer of energy from the excited EDANS to DABCYL.^[5] This energy is then dissipated as heat, effectively quenching the fluorescence of EDANS.^{[8][9]}

Upon the introduction of active BACE1, the enzyme cleaves the peptide substrate at the specific recognition site. This cleavage event separates the EDANS fluorophore from the DABCYL quencher.^[6] The separation disrupts the FRET process, leading to a significant increase in the fluorescence emission from EDANS upon excitation.^{[5][9]} This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the activity of the BACE1 enzyme. The continuous monitoring of this fluorescence signal allows for real-time kinetic analysis of the enzyme's activity.^{[10][11]}





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